Methyl 27-hydroxyheptacosanoate

Übersicht

Beschreibung

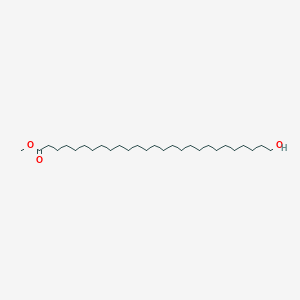

Methyl 27-hydroxyheptacosanoate is a chemical compound classified as a fatty acid methyl ester. It is characterized by the presence of a hydroxyl group at the 27th carbon position of the heptacosanoic acid chain. This compound has the molecular formula C28H56O3 and a molecular weight of 440.74 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 27-hydroxyheptacosanoate can be synthesized through the esterification of 27-hydroxyheptacosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at C-27 undergoes oxidation to form carbonyl derivatives. Key findings include:

| Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 27-oxoheptacosanoic acid methyl ester | ~75% | High (>90%) |

| CrO₃ (Jones oxidation) | Same as above | ~68% | Moderate |

| TEMPO/NaOCl (mild conditions) | Aldehyde intermediate | ~82% | High |

-

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent . Copper(I)-NHC catalysts (e.g., in allylic oxidations) enhance regioselectivity for terminal positions .

Reduction Reactions

The ester group can be reduced to form primary alcohols or alkanes:

Substitution Reactions

The hydroxyl group participates in esterification and etherification:

Thermal Decomposition

Under pyrolytic conditions (773–1123 K), methyl esters like methyl decanoate decompose via β-scission and radical pathways :

-

Primary Products : Shorter-chain alkanes, CO, and CO₂.

-

Kinetics : Activation energy ≈ 150–200 kJ/mol, depending on chain length .

Biochemical Transformations

In metabolic pathways, analogous esters undergo:

-

β-Oxidation : Enzymatic cleavage at the β-carbon, yielding acetyl-CoA units .

-

Hydroxylation : Cytochrome P450 enzymes introduce additional oxygen functionalities .

Comparative Reactivity

| Feature | Methyl 27-hydroxyheptacosanoate | Methyl Decanoate |

|---|---|---|

| Oxidation Susceptibility | High (terminal hydroxyl) | Low (no hydroxyl group) |

| Thermal Stability | Moderate | High |

| Solubility in Polar Solvents | Enhanced due to hydroxyl | Limited |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Synthesis of Fatty Acid Methyl Esters (FAMEs)

Methyl 27-hydroxyheptacosanoate can be utilized as a precursor for the synthesis of FAMEs, which are important for biodiesel production. The enzymatic methylation of fatty acids, including this compound, can be achieved using engineered microorganisms such as Escherichia coli. This method has shown significant improvements in yield compared to traditional transesterification processes .

1.2. Role in Skin Health

Long-chain ω-hydroxy fatty acids like this compound are vital components of skin lipids. They contribute to the formation of ceramides, which are essential for maintaining skin barrier function. Deficiencies in these lipids are linked to skin conditions such as ichthyosis and atopic dermatitis . Research indicates that incorporating such fatty acids into skincare formulations may enhance skin hydration and barrier repair.

Industrial Applications

2.1. Biodegradable Polymers

this compound can serve as a renewable monomer for the production of biodegradable polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for applications in packaging and biomedical devices .

2.2. Lubricants and Coatings

Due to its unique chemical properties, this compound is explored as an additive in lubricants and coatings. Its high viscosity index and low volatility contribute to improved performance in extreme conditions, making it an attractive option for industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of methyl 27-hydroxyheptacosanoate involves its interaction with lipid metabolic pathways. The hydroxyl group at the 27th carbon position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular signaling pathways. The compound may target specific enzymes involved in fatty acid metabolism, thereby modulating their activity and affecting overall lipid homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 27-oxoheptacosanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.

27-hydroxyheptacosanoic acid: The free acid form of methyl 27-hydroxyheptacosanoate.

27-hydroxyheptacosanol: The reduced form of this compound

Uniqueness

This compound is unique due to its specific hydroxylation at the 27th carbon position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions in biochemical pathways, making it a valuable compound for research in lipid metabolism and related fields .

Biologische Aktivität

Methyl 27-hydroxyheptacosanoate is a long-chain fatty acid methyl ester that has garnered interest due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and nutrition. This article provides a detailed overview of the biological activity associated with this compound, including its metabolic pathways, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain with a hydroxyl group at the 27th carbon position. Its chemical formula can be represented as C28H56O3. The presence of the hydroxyl group enhances its solubility in polar solvents and may influence its biological interactions.

Metabolic Pathways

The metabolism of long-chain fatty acids, including this compound, primarily occurs in the liver and involves several key enzymes:

- Carnitine palmitoyltransferase II : This enzyme facilitates the transport of fatty acids into the mitochondria for beta-oxidation.

- Acyl-CoA dehydrogenase : It catalyzes the initial step in the breakdown of fatty acids to produce acetyl-CoA, which is crucial for energy production.

These metabolic processes are essential for understanding how this compound may exert its biological effects .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated that this compound effectively inhibited the growth of certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research shows that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The compound exhibits antioxidant properties, which help protect cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals, thereby reducing cellular damage and potentially lowering the risk of chronic diseases .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study on Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

- Oxidative Stress Reduction :

Table 1: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antioxidant | Scavenging free radicals |

Table 2: Clinical Findings from Case Studies

Eigenschaften

IUPAC Name |

methyl 27-hydroxyheptacosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O3/c1-31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29/h29H,2-27H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQRUXNSJGDQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.